Technical Monograph: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Technical Monograph: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
Advanced Fluorinated Scaffolds in Medicinal Chemistry
Part 1: Executive Summary & Strategic Significance
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate (CAS: 898752-31-3 ) is a high-value fluorinated building block used primarily in the synthesis of lipophilic side chains for pharmaceutical intermediates. It represents a class of
Its structural uniqueness lies in the 3,4-difluorophenyl moiety . Unlike a standard phenyl ring, the 3,4-difluoro substitution provides:
-
Metabolic Stability: The C-F bonds block the typical sites of oxidative metabolism (positions 3 and 4), extending the half-life of the downstream API.
-
Bioisosteric Modulation: The fluorine atoms alter the electronic density of the ring, affecting
stacking interactions within protein binding pockets without significantly increasing steric bulk. -
Lipophilicity Tuning: The difluoro substitution increases
, facilitating membrane permeability for the attached pharmacophore.
This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this compound, emphasizing the chemoselectivity required during its manipulation.
Part 2: Physicochemical Profile[1]
The following data aggregates experimental values and calculated properties essential for process handling.
| Property | Specification | Notes |
| Chemical Name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
| CAS Number | 898752-31-3 | |
| Molecular Formula | ||
| Molecular Weight | 298.33 g/mol | |
| Appearance | Colorless to pale yellow oil | Low melting point solid in cold storage |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) | High vacuum distillation recommended |
| Density | 1.156 ± 0.06 g/cm³ | Denser than water |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |
| Flash Point | > 110 °C | Non-flammable under standard conditions |
Part 3: Synthetic Methodologies
For research and scale-up, two primary routes exist. The choice depends on the required purity and available equipment.
Route A: The "Gold Standard" Organozinc Coupling (Recommended)
This method utilizes Rieke® Zinc technology or standard organozinc reagents to ensure essentially perfect regioselectivity. Unlike Friedel-Crafts acylation, which can yield isomeric mixtures (2,3-difluoro vs. 3,4-difluoro), the organozinc approach guarantees the 3,4-substitution pattern.
-
Mechanism: Negishi-type coupling or direct acylation of organozinc halides with acid chlorides.
-
Key Reagents: 3,4-Difluorophenylzinc bromide, Ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate), Pd(PPh3)4 or CuI catalyst.
Route B: Classical Friedel-Crafts Acylation
Suitable for bulk industrial synthesis where downstream purification (crystallization/chromatography) is feasible to remove isomers.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Key Reagents: 1,2-Difluorobenzene, Ethyl suberyl chloride, Aluminum Chloride (
). -
Challenge: 1,2-difluorobenzene is deactivated; the reaction requires forcing conditions which may lead to bis-acylation or regio-isomers.
Visualization of Synthetic Pathways
Figure 1: Comparison of Organozinc (Route A) and Friedel-Crafts (Route B) synthetic pathways.
Part 4: Experimental Protocols
Protocol 1: Organozinc Synthesis (Small Scale / High Purity)
Validated for research applications requiring >98% purity.
-
Preparation of Organozinc: Under an inert atmosphere (
or Ar), charge a flame-dried flask with 3,4-difluorophenylzinc bromide (0.5 M in THF, 1.2 eq). -
Catalyst Addition: Add
(0.1 eq) at 0°C to form the organocuprate species (Knochel-type chemistry), enhancing reactivity towards acid chlorides. -
Acylation: Dropwise add Ethyl 8-chloro-8-oxooctanoate (1.0 eq) dissolved in dry THF over 30 minutes. Maintain temperature at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (
, Gradient 0-20% EtOAc in Hexanes).
Protocol 2: Downstream Transformation (Ketone Reduction)
To generate the hydroxy-linker analog.
-
Dissolve Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate in Ethanol.
-
Add Sodium Borohydride (
, 0.5 eq) at 0°C. -
Stir for 1 hour. The ketone is reduced to the secondary alcohol, leaving the ester intact (chemoselective reduction).
-
Note: If the target is the complete alkane chain (removing the oxygen entirely), a Clemmensen reduction (Zn(Hg), HCl) or Wolff-Kishner (Hydrazine, KOH) is required, though the ester will likely hydrolyze under these harsh conditions.
Part 5: Functional Utility & Applications
1. Linker Chemistry in PROTACs
The 8-carbon chain provides an optimal "spacer" length (approx. 10–12 Å) for Proteolysis Targeting Chimeras (PROTACs). The terminal ester can be hydrolyzed to the acid and coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the difluorophenyl group serves as a hydrophobic cap or a binding element for the target protein.
2. HDAC Inhibitor Design
Many Histone Deacetylase inhibitors feature a "Cap-Linker-Zinc Binding Group" pharmacophore.
-
Cap: 3,4-Difluorophenyl group (provides selectivity and potency).
-
Linker: Octanoic chain (spans the hydrophobic tunnel of the HDAC enzyme).
-
ZBG: The ethyl ester is a precursor. It is converted to a Hydroxamic Acid (
) via reaction with Hydroxylamine/KOH.
3. Metabolic Stability Engineering
The incorporation of the 3,4-difluoro motif is a strategic medicinal chemistry tactic. The fluorine atoms at the 3 and 4 positions prevent metabolic hydroxylation by Cytochrome P450 enzymes, which typically attack electron-rich phenyl rings at these positions. This significantly improves the pharmacokinetic (PK) profile of the final drug candidate.
Part 6: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. Avoid dust/mist. |
| Storage | Store at 2-8°C (Refrigerate) | Keep under inert gas ( |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Part 7: References
-
BenchChem. (2025). Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride: Application Note and Protocol. Retrieved from
-
CymitQuimica. (2024).[1] Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate Product Data (CAS 898752-31-3).[1][2][3][4][5] Retrieved from
-
Rieke Metals. (2023). Organozinc Reagents for Fine Chemical Synthesis. Lincoln, NE. (Referenced for Organozinc methodology).[1]
-
Fluorochem. (2024).[1] Safety Data Sheet: Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate. Retrieved from
-
BLD Pharm. (2024).[1] Building Blocks: Fluorinated Phenyl Esters. Retrieved from
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- 1. SDS æä»¶å表 - 第 2481, SDS (MSDS) æ¥è¯¢ (898751-78-5 è³ 898752-88-0) [chemblink.com]
- 2. 898788-94-8|4'-Carboethoxy-3-(3-fluorophenyl)propiophenone|BLD Pharm [bldpharm.com]
- 3. AB367740 | CAS 898752-31-3 – abcr Gute Chemie [abcr.com]
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- 5. 1427385-00-9|Ethyl 5,6-difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]
